An In-depth Technical Guide to N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester
An In-depth Technical Guide to N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, a bifunctional organic molecule, is a valuable building block in medicinal chemistry and organic synthesis. Its structure, which incorporates a Boc-protected secondary amine and a free primary amine connected by a propyl chain, allows for selective and sequential chemical modifications. This makes it a particularly useful reagent in the construction of complex molecules, such as linkers for Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics.[1][2] The presence of the N-methyl group distinguishes it from the more commonly used N-Boc-1,3-diaminopropane, offering different steric and electronic properties that can influence the conformational flexibility and binding characteristics of the final conjugate.
This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling information, and key experimental protocols related to N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester.
Chemical and Physical Properties
The fundamental properties of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester are summarized in the tables below, providing a quick reference for researchers.
General and Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl N-(3-aminopropyl)-N-methylcarbamate | [3] |
| Synonyms | N-(3-Amino-Propyl)-N-Methylcarbamic Acid T-Butyl Ester, 1-N-Boc-1-N-Methyl-1,3-Diaminopropane, Boc-N-Me-1,3-Diaminopropane | [1] |
| CAS Number | 150349-36-3 | [3][4] |
| Molecular Formula | C₉H₂₀N₂O₂ | [3][4] |
| Molecular Weight | 188.27 g/mol | [3][5] |
| Appearance | Solid | [5] |
| Solubility | Slightly soluble in water | [6] |
Computed Properties
| Property | Value | Reference(s) |
| InChI | InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7,10H2,1-4H3 | [3][5] |
| InChIKey | PNQYAMWGTGWJDW-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | CN(CCCN)C(=O)OC(C)(C)C | [5] |
| XLogP3-AA | 0.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 5 | [3] |
| Exact Mass | 188.152477885 Da | [3] |
| Topological Polar Surface Area | 38.4 Ų | [3] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the structural confirmation of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 3.29 | br | 2H | -CH₂-NH₂ | [6] |
| 2.83 | s | 3H | -N-CH₃ | [6] |
| 2.69 | t, J = 6Hz | 2H | -N-CH₂-CH₂- | [6] |
| 1.64 | m | 2H | -CH₂-CH₂-CH₂- | [6] |
| 1.46 | s | 9H | (CH₃)₃C-O-CO- | [6] |
| 1.38 | s | 2H | -CH₂-CH₂-NH₂ | [6] |
Safety and Handling
GHS Hazard Information
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester is classified with the following hazards:
| Hazard Statement | GHS Classification | Reference(s) |
| H301: Toxic if swallowed | Acute toxicity, oral (Category 3) | [3][5] |
| H314: Causes severe skin burns and eye damage | Skin corrosion/irritation (Category 1B) | [3] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | [3] |
| H318: Causes serious eye damage | Serious eye damage/eye irritation (Category 1) | [3] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [3] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation | [3] |
Signal Word: Danger[5]
Precautionary Measures and First Aid
| Precautionary Action | Description | Reference(s) |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. | [7] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [7] |
| In case of Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [7] |
| In case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [7] |
| In case of Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [7] |
| In case of Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [7] |
| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [7] |
Experimental Protocols
Synthesis of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester
This protocol describes a representative synthesis of the title compound.
Reaction Scheme:
(A visual representation of the chemical reaction would be placed here in a full whitepaper)
Materials:
-
Starting material (e.g., a suitable precursor to be reduced and Boc-protected)
-
Reducing agent (e.g., Lithium aluminum hydride)
-
Boc-anhydride (Di-tert-butyl dicarbonate)
-
Solvents (e.g., Tetrahydrofuran, Dichloromethane)
-
Aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Dichloromethane:Methanol:Ammonia = 100:9:1, v/v/v)[6]
Procedure:
-
Reduction Step: The initial precursor is reduced. This is a generalized step as the specific precursor was not detailed in the source material.
-
Boc Protection: The reduced intermediate is reacted with Boc-anhydride in a suitable solvent like dichloromethane.
-
Work-up: The reaction mixture is typically quenched and then washed with an aqueous base, such as sodium hydroxide solution. The organic layer is separated.
-
Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and then concentrated under reduced pressure.[6]
-
Purification: The resulting residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., Dichloromethane:Methanol:Ammonia = 100:9:1, v/v/v) to yield the pure N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester.[6]
Expected Yield: 43%[6]
Characterization: The final product should be characterized by ¹H NMR spectroscopy to confirm its identity and purity, comparing the obtained spectrum with the data provided in Section 3.1.
Applications in Drug Development and Research
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester serves as a crucial building block, particularly as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein. The linker's length, flexibility, and chemical nature are critical for the efficacy of the PROTAC.
While many published examples of PROTACs utilize the non-N-methylated analogue, N-Boc-1,3-diaminopropane, the N-methylated version provides an alternative with distinct properties.[2] The methyl group can influence the linker's conformational preferences and its interactions with the target protein and the E3 ligase, potentially leading to improved potency or selectivity.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Conceptual Role in a PROTAC
Caption: Conceptual role as a linker in a generic PROTAC.
Conclusion
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester is a key synthetic intermediate with significant potential in drug discovery and development. Its bifunctional nature, coupled with the specific steric and electronic properties conferred by the N-methyl group, makes it a valuable tool for medicinal chemists. This guide has provided a consolidated resource of its properties, safety information, and relevant experimental protocols to aid researchers in its effective utilization. As the field of targeted protein degradation and complex molecule synthesis continues to evolve, the application of such specialized building blocks is expected to grow.
References
- 1. CAS 150349-36-3: tert-Butyl N-(3-aminopropyl)-N-methylcarb… [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-butyl N-(3-aminopropyl)-N-methylcarbamate | C9H20N2O2 | CID 2756543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. N-(3-aminopropyl)-N-Methylcarbamic acid tert-butyl ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. tert-Butyl N-(3-aminopropyl)-N-methylcarbamate | 150349-36-3 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
